molecular formula C13H18F3N B193567 alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine CAS No. 52777-74-9

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine

Cat. No.: B193567
CAS No.: 52777-74-9
M. Wt: 245.28 g/mol
InChI Key: WUNHMQPCNHSOOI-UHFFFAOYSA-N
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Description

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is a potent chemical compound used in scientific research. Its unique structure allows for diverse applications, including studying neural pathways and investigating synaptic transmission.

Scientific Research Applications

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigates neural pathways and synaptic transmission, providing insights into brain function and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes

Safety and Hazards

The compound is classified as corrosive . It has hazard codes of F, T, and its risk statements are 11-23/24/25-39/23/24/25 . Safety statements include 16-36/37-45 . It is recommended to avoid contact with skin and eyes, and to wear suitable protective clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenethylamine derivatives .

Mechanism of Action

The mechanism by which alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine exerts its effects involves interaction with neural receptors and modulation of synaptic transmission. The compound targets specific molecular pathways, influencing neurotransmitter release and receptor activity. This modulation can lead to changes in neural signaling and overall brain function .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Methylphenethylamine
  • N-Propylphenethylamine
  • m-Trifluoromethylphenethylamine

Uniqueness

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in research applications where precise modulation of neural pathways is required.

Properties

IUPAC Name

N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNHMQPCNHSOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967231
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52777-74-9
Record name Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052777749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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